molecular formula C10H11NO2 B15123165 (1-Amino-cuban-4-yl)-acetic acid

(1-Amino-cuban-4-yl)-acetic acid

Cat. No.: B15123165
M. Wt: 177.20 g/mol
InChI Key: UJXKKJRJHHWVTD-UHFFFAOYSA-N
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Description

2-(4-aminocuban-1-yl)acetic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminocuban-1-yl)acetic acid typically involves the cubane framework’s functionalization. One common method includes the reaction of cubane derivatives with appropriate reagents to introduce the amino and acetic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of 2-(4-aminocuban-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminocuban-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-aminocuban-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminocuban-1-yl)acetic acid involves its interaction with specific molecular targets. The cubane structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(cuban-1-yl)acetic acid
  • (S)-2-Amino-2-(cuban-1-yl)acetic acid
  • ®-2-Amino-2-(cuban-1-yl)acetic acid
  • (2R)-2-Amino-2-(cuban-1-yl)acetic acid hydrochloride

Uniqueness

2-(4-aminocuban-1-yl)acetic acid is unique due to its specific functional groups and the cubane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring stable and structurally diverse compounds .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(4-aminocuban-1-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c11-10-6-3-7(10)5-8(10)4(6)9(3,5)1-2(12)13/h3-8H,1,11H2,(H,12,13)

InChI Key

UJXKKJRJHHWVTD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C12C3C4C1C5C2C3C45N

Origin of Product

United States

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